

# Spectroscopic Profile of Fmoc-2-methyl-D-phenylalanine: A Technical Guide

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## Compound of Interest

Compound Name: *Fmoc-2-methyl-D-phenylalanine*

Cat. No.: *B557947*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fmoc-2-methyl-D-phenylalanine**, a key building block in peptide synthesis and drug design. Due to the limited availability of specific experimental data for this compound, the following sections present data for the closely related compound, Fmoc-D-phenylalanine. The methyl group at the 2-position of the phenyl ring in **Fmoc-2-methyl-D-phenylalanine** is expected to introduce subtle shifts in the spectroscopic data, particularly in the NMR spectra of the aromatic region and the carbons of the phenyl ring. The data presented here should, therefore, be considered a close approximation for characterization purposes.

## Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Fmoc-2-methyl-D-phenylalanine**, based on available data for Fmoc-D-phenylalanine.

### Table 1: $^1\text{H}$ NMR Data (Approximated)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~12.8	br s	Carboxylic acid (-COOH)
~7.89	d	2H, Aromatic (Fmoc)
~7.76	t	2H, Aromatic (Fmoc)
~7.42	t	2H, Aromatic (Fmoc)
~7.33	t	2H, Aromatic (Fmoc)
~7.2-7.3	m	4H, Aromatic (Phenylalanine)
~4.3-4.4	m	1H, $\alpha$ -CH
~4.22	t	1H, CH (Fmoc)
~4.15	m	2H, CH <sub>2</sub> (Fmoc)
~3.1-3.2	m	2H, $\beta$ -CH <sub>2</sub>
~2.3	s	3H, -CH <sub>3</sub> (on phenyl ring) - Expected

Note: Data is based on Fmoc-D-phenylalanine in DMSO-d<sub>6</sub>. The presence of the 2-methyl group is expected to cause splitting and shifting of the phenylalanine aromatic protons and introduce a new singlet around 2.3 ppm.

## Table 2: <sup>13</sup>C NMR Data (Approximated)

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.5	Carbonyl (-COOH)
~156.1	Carbonyl (Fmoc, -O-CO-N)
~143.9	Aromatic (Fmoc, quaternary)
~141.2	Aromatic (Fmoc, quaternary)
~137.5	Aromatic (Phenylalanine, quaternary)
~136.0	Aromatic (Phenylalanine, 2-position) - Expected to be quaternary
~129.2	Aromatic (Phenylalanine)
~128.1	Aromatic (Phenylalanine)
~127.6	Aromatic (Fmoc)
~127.1	Aromatic (Fmoc)
~126.3	Aromatic (Phenylalanine)
~125.3	Aromatic (Fmoc)
~120.1	Aromatic (Fmoc)
~66.5	CH <sub>2</sub> (Fmoc)
~56.5	$\alpha$ -CH
~46.7	CH (Fmoc)
~37.5	$\beta$ -CH <sub>2</sub>
~20.0	-CH <sub>3</sub> (on phenyl ring) - Expected

Note: Data is based on Fmoc-D-phenylalanine. The methyl substitution will alter the chemical shifts of the phenyl ring carbons.

### Table 3: IR Spectroscopy Data (Approximated)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3300-2500 (broad)	O-H stretch (Carboxylic acid)
~3300	N-H stretch (Amide)
~3060	C-H stretch (Aromatic)
~2950	C-H stretch (Aliphatic)
~1710	C=O stretch (Carboxylic acid)
~1690	C=O stretch (Urethane)
~1530	N-H bend (Amide II)
~1450, ~740, ~760	C-H bend (Aromatic)
~1250	C-O stretch

Note: Based on typical values for Fmoc-protected amino acids.

## Table 4: Mass Spectrometry Data

m/z	Assignment
401.16	[M+H] <sup>+</sup> (Calculated for C <sub>25</sub> H <sub>23</sub> NO <sub>4</sub> )
384.16	[M-NH <sub>3</sub> +H] <sup>+</sup>
224.09	[Fmoc-NH-CH] <sup>+</sup>
179.08	[Fluorenyl-CH <sub>2</sub> ] <sup>+</sup>
165.07	[Fluorenyl] <sup>+</sup>
106.07	[CH <sub>3</sub> -C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ] <sup>+</sup> (Benzylic fragment)

Note: Fragmentation pattern is predicted based on the structure.

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-2-methyl-D-phenylalanine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or CD<sub>3</sub>OD). Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Parameters:
    - Pulse sequence: Standard single-pulse experiment.
    - Number of scans: 16-64, depending on concentration.
    - Relaxation delay: 1-2 seconds.
    - Spectral width: -2 to 14 ppm.
- <sup>13</sup>C NMR Spectroscopy:
  - Spectrometer: 100 MHz or higher field strength NMR spectrometer.
  - Parameters:
    - Pulse sequence: Proton-decoupled single-pulse experiment.
    - Number of scans: 1024 or more, as required for adequate signal-to-noise.
    - Relaxation delay: 2-5 seconds.
    - Spectral width: 0 to 200 ppm.

## Infrared (IR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a KBr pellet can be prepared.

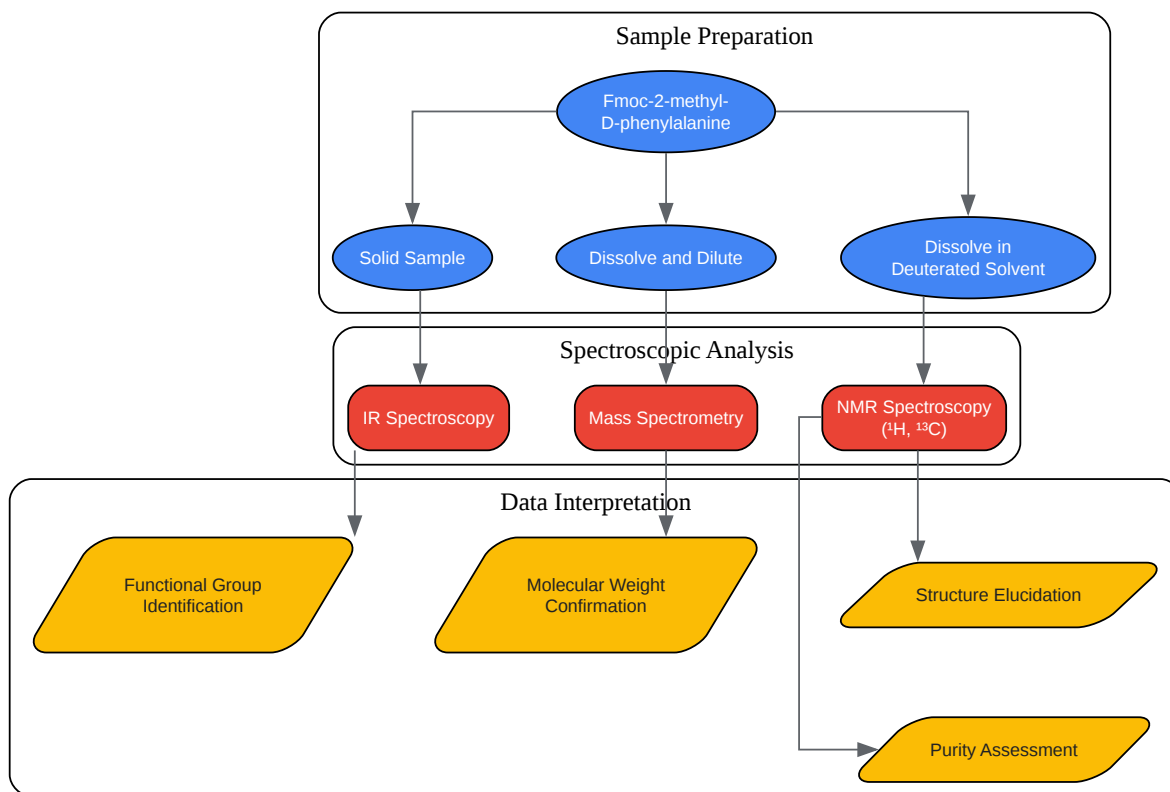
- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Sample Preparation (KBr): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.

## Mass Spectrometry (MS)

- Method: Electrospray ionization (ESI) is a suitable method for this compound.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.
- Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
- Parameters:
  - Ionization mode: Positive ion mode is typically used to observe  $[\text{M}+\text{H}]^+$ .
  - Mass range: Scan from  $m/z$  100 to 500.
  - Fragmentation can be induced (MS/MS) to confirm the structure.

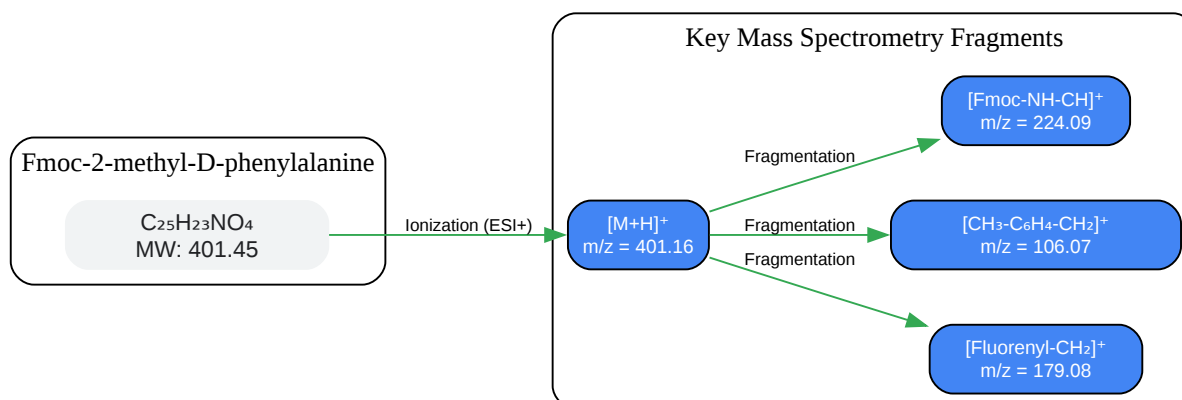
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with key fragments.



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General workflow for spectroscopic analysis.



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Chemical structure and key MS fragments.

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